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molecular formula C11H8F2N2OS B8370459 2-Amino-5-(2,4-difluorophenyl)thiophene-3-carboxamide

2-Amino-5-(2,4-difluorophenyl)thiophene-3-carboxamide

Cat. No. B8370459
M. Wt: 254.26 g/mol
InChI Key: FPWBGQCTDHRWHJ-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

A suspension of benzyl[3-(aminocarbonyl)-5-(2,4-difluorophenyl)-2-thienyl]carbamate (240 mg, 0.618 mmol) and 10% palladium on carbon (326 mg, 0.306 mmol) in ethanol (130 mL) was placed under a hydrogen atmosphere by performing 5×15 second vacuum/hydrogen purge (supplied by balloon) fill cycles while vigorously stirring the mixture. The reaction was heated to reflux for 18 hours and then allowed to cool to ambient temperature. The suspension was filtered; the filtrate was collected and concentrated to yield the title compound as a light yellow solid.
Name
benzyl[3-(aminocarbonyl)-5-(2,4-difluorophenyl)-2-thienyl]carbamate
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
326 mg
Type
catalyst
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]1[S:12][C:13]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][C:20]=2[F:26])=[CH:14][C:15]=1[C:16]([NH2:18])=[O:17])C1C=CC=CC=1.[H][H]>[Pd].C(O)C>[NH2:10][C:11]1[S:12][C:13]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][C:20]=2[F:26])=[CH:14][C:15]=1[C:16]([NH2:18])=[O:17]

Inputs

Step One
Name
benzyl[3-(aminocarbonyl)-5-(2,4-difluorophenyl)-2-thienyl]carbamate
Quantity
240 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC=1SC(=CC1C(=O)N)C1=C(C=C(C=C1)F)F)=O
Name
Quantity
326 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while vigorously stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge (supplied by balloon) fill cycles
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=CC1C(=O)N)C1=C(C=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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